molecular formula C14H11ClN6 B14888287 4-chloro-6-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]pyrimidin-5-amine

4-chloro-6-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]pyrimidin-5-amine

Cat. No.: B14888287
M. Wt: 298.73 g/mol
InChI Key: XCUYWYTVCBQNIE-FBCYGCLPSA-N
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Description

4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine is a heterocyclic compound that features both quinoline and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine typically involves the condensation of 2-quinolinecarboxaldehyde with 4-chloro-6-hydrazinylpyrimidine-5-amine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA, disrupting replication and transcription processes, while the pyrimidine moiety may inhibit specific enzymes involved in nucleotide synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine: Unique due to the presence of both quinoline and pyrimidine moieties.

    Quinoline derivatives: Known for their anticancer and antimicrobial properties.

    Pyrimidine derivatives: Widely used in antiviral and anticancer therapies.

Uniqueness

4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine is unique because it combines the structural features of both quinoline and pyrimidine, potentially offering a broader range of biological activities and applications compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C14H11ClN6

Molecular Weight

298.73 g/mol

IUPAC Name

6-chloro-4-N-[(E)-quinolin-2-ylmethylideneamino]pyrimidine-4,5-diamine

InChI

InChI=1S/C14H11ClN6/c15-13-12(16)14(18-8-17-13)21-19-7-10-6-5-9-3-1-2-4-11(9)20-10/h1-8H,16H2,(H,17,18,21)/b19-7+

InChI Key

XCUYWYTVCBQNIE-FBCYGCLPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC3=C(C(=NC=N3)Cl)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=NNC3=C(C(=NC=N3)Cl)N

Origin of Product

United States

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